molecular formula C15H17ClN4OS B2561402 5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235343-48-2

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2561402
CAS No.: 1235343-48-2
M. Wt: 336.84
InChI Key: GHKRICPPDFPUKS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include attributes such as molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not provided in the available resources .

Scientific Research Applications

Synthesis and Biological Evaluation

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide and its derivatives have been synthesized and evaluated for various biological activities. The compound has been a subject of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmacological agents.

Anticancer and Anti-inflammatory Activities

Some derivatives of this compound have been synthesized and shown to possess anti-inflammatory and analgesic properties. For instance, compounds synthesized from visnaginone and khellinone derivatives have demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2), with notable analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Derivatives have also been explored for their antimicrobial activities. Research involving the synthesis of new pyridothienopyrimidines and pyridothienotriazines, which are structurally related to this compound, has yielded compounds with significant in vitro antimicrobial properties (Abdel-rahman et al., 2002).

Antiparkinsonian and Analgesic Effects

The compound and its derivatives have shown potential in the treatment of neurological disorders. For example, derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine exhibited good analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib and Benzatropine (Amr et al., 2008).

Anti-angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic properties using chick chorioallantoic membrane (CAM) model and DNA cleavage abilities. Some of these derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. The specific mechanism of action for “5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is not provided in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. The specific safety and hazards of “5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” are not provided in the available resources .

Properties

IUPAC Name

5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-13-3-2-12(22-13)14(21)19-10-11-4-8-20(9-5-11)15-17-6-1-7-18-15/h1-3,6-7,11H,4-5,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKRICPPDFPUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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